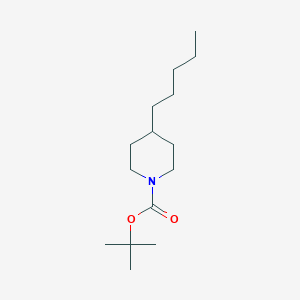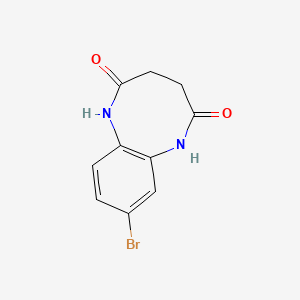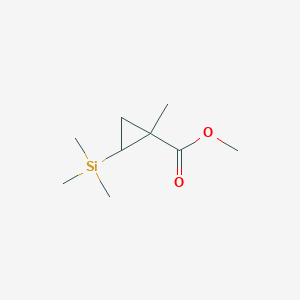
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is an organic compound that belongs to the class of ketones This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a halogenated ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- typically involves the bromination of a precursor ketone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor ketone is treated with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound may enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2,3-dibromo-1-phenyl-: A similar compound with a single phenyl ring.
1-Propanone, 2,3-dichloro-3-(3-chlorophenyl)-1-(4-chlorophenyl)-: A compound with chlorine atoms instead of bromine.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(4-chlorophenyl)-: A compound with different substitution patterns on the phenyl rings.
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)- is unique due to its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure can lead to different reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
649739-67-3 |
|---|---|
Molekularformel |
C15H10Br2Cl2O |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C15H10Br2Cl2O/c16-13(10-2-1-3-12(19)8-10)14(17)15(20)9-4-6-11(18)7-5-9/h1-8,13-14H |
InChI-Schlüssel |
QNTRUCQEDLXSDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)

![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)


![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)

